1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine is an organic compound that features a naphthalene ring attached to an imidazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of naphthalene derivatives with imidazole derivatives under specific conditions. One common method involves the use of N-methyl-1-naphthalenemethylamine hydrochloride as a starting material . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions may produce naphthalenemethylamines.
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Similar structure but lacks the imidazole ring.
1-Naphthalenemethanamine: Similar structure but lacks the methyl group on the nitrogen atom.
Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.
Uniqueness
1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine is unique due to the presence of both naphthalene and imidazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
647850-94-0 |
---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)imidazol-2-amine |
InChI |
InChI=1S/C14H13N3/c15-14-16-8-9-17(14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,15,16) |
InChI Key |
XBENJZGJXDUZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CN=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.